molecular formula C17H17N3OS B2791690 2-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 1448062-89-2

2-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2791690
CAS No.: 1448062-89-2
M. Wt: 311.4
InChI Key: JRQSRYWEDKRGGD-UHFFFAOYSA-N
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Description

2-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C17H17N3OS and its molecular weight is 311.4. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-13-5-2-3-6-14(13)17(21)18-9-11-20-10-8-15(19-20)16-7-4-12-22-16/h2-8,10,12H,9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQSRYWEDKRGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a novel organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of this compound features a benzamide core with a thiophene and pyrazole moiety, which are known to enhance biological activity. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole ring followed by coupling with the benzamide structure.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. The mechanism is believed to involve inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folic acid synthesis. This leads to impaired bacterial growth and cell death, making it a candidate for treating bacterial infections.

Anticancer Activity

In vitro studies have shown that related compounds can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The presence of the thiophene and pyrazole rings is thought to enhance the interaction with specific cellular targets involved in cancer progression.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Targeting enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Interaction : Binding to specific receptors that modulate cellular signaling pathways related to inflammation and tumor growth.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its analogs:

StudyFindings
Study 1 Investigated the antibacterial properties against Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum efficacy.
Study 2 Evaluated anticancer effects on various cancer cell lines, showing significant reduction in cell viability at micromolar concentrations.
Study 3 Analyzed the binding affinity of the compound to target enzymes using molecular docking studies, indicating strong interactions with active sites.

Comparative Analysis with Similar Compounds

The unique structural features of this compound allow it to exhibit distinct biological activities compared to other benzamide derivatives.

Compound NameStructural FeaturesBiological Activity
Compound AContains a methoxy groupModerate antibacterial activity
Compound BFeatures an imidazole ringEnhanced anticancer properties
Compound CContains fluorine substituentsIncreased metabolic stability

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